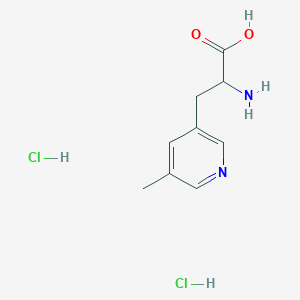

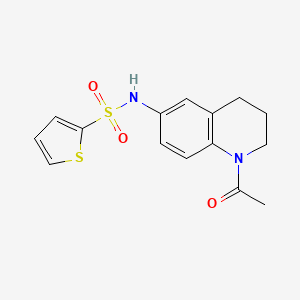

![molecular formula C12H8N2O3S B2641294 methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 58099-49-3](/img/structure/B2641294.png)

methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C12H8N2O3S . It has been used in various studies and has shown potential in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one study, substituted 4H-pyrimido-benzothiazoles were synthesized successfully by cyclo-condensation of ethylacetoacetate, aromatic aldehydes with different substituents, and 2-aminobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis

This compound appears as a pale yellow powder . Its melting point is between 175–178 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its functional groups and structure .Applications De Recherche Scientifique

Synthesis of N-Bridged Heterocycles

- Fogla et al. (2009) detailed the synthesis of N-bridged heterocycles, specifically 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, using 2-aminobenzothiazoles and ethylacetoacetate. This process involves dehydrative condensation followed by cyclization, highlighting the chemical reactivity of the compound (Fogla, Ankodia, Sharma, & Kumar, 2009).

Synthesis of Substituted Carboxylic Acids and Esters

- Alaimo (1973) synthesized a series of substituted 4-oxo-3-(4H-pyrimido[2,1-b]benzothiazole)carboxylic acids and esters, including a novel 9-aza analog. This work represents the first preparation of this new heterocyclic ring (Alaimo, 1973).

Synthesis of Disubstituted Derivatives

- Baheti, Kapratwar, & Kuberkar (2002) prepared 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one, exploring its potential for further chemical modifications. This study demonstrates the versatility of the compound for creating various chemically diverse derivatives (Baheti, Kapratwar, & Kuberkar, 2002).

Biological and Pharmacological Applications

Antimicrobial and Antitumor Properties

- Bondock (2015) investigated new triheterocyclic ring systems derived from 2-oxo-2H-pyrimido[2,1-b]benzothiazole-3-carbonitrile. These compounds showed promising antimicrobial activity against various bacteria and fungi strains, suggesting potential biomedical applications (Bondock, 2015).

Synthesis and Antimicrobial Evaluation

- Bhoi, Borad, Pithawala, & Patel (2016) focused on the synthesis and biological evaluation of polyheterocyclic benzothiazole derivatives. These compounds were assessed for antibacterial, antioxidant, and antitubercular activities, highlighting their potential in pharmacological research (Bhoi, Borad, Pithawala, & Patel, 2016).

Synthesis and Anticancer Activity

- Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar (2013) synthesized and evaluated 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives for anticancer activity. The findings indicated significant activity against various cancer cell lines, showcasing the compound's potential in cancer research (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Orientations Futures

The future directions for research on this compound could include further exploration of its potential medicinal properties, such as its antimicrobial and antitumor activities . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

Propriétés

IUPAC Name |

methyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S/c1-17-11(16)7-6-10(15)14-8-4-2-3-5-9(8)18-12(14)13-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBITWBBCIJHLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

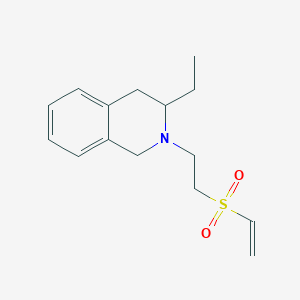

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2641215.png)

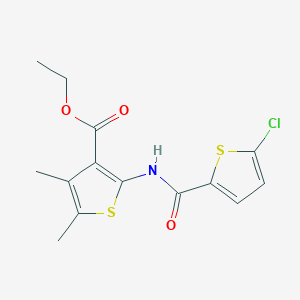

![[4-[(E)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2641221.png)

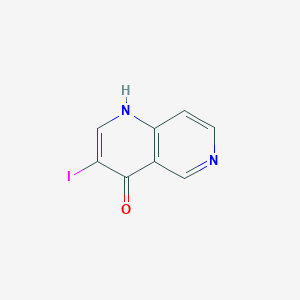

![2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2641222.png)

![7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one](/img/structure/B2641223.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide](/img/structure/B2641226.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641229.png)

![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)